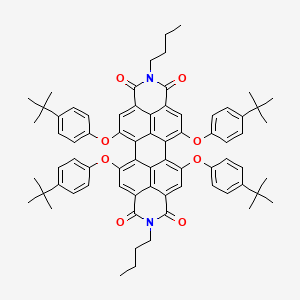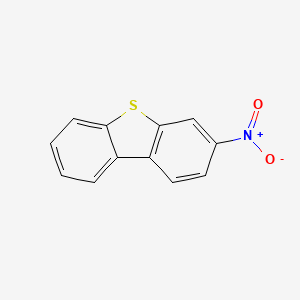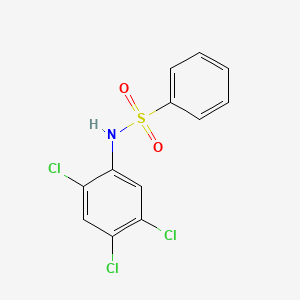
(6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol;sulfuric acid is a complex organic molecule featuring a benzothiazole core. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of both amino and hydroxyl groups within its structure suggests it may participate in diverse chemical reactions, making it a valuable subject for research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol typically involves multiple steps:
Formation of the Benzothiazole Core: This step often starts with the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.
Introduction of the Amino and Hydroxyl Groups: The amino group at position 2 and the hydroxyl group at position 7 can be introduced through selective functionalization reactions. For instance, nitration followed by reduction can introduce the amino group, while hydroxylation can be achieved using oxidizing agents.
Propylamino Substitution: The propylamino group at position 6 can be introduced via nucleophilic substitution reactions, often using propylamine as the nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group at position 7 can undergo oxidation to form a ketone or aldehyde.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups onto the benzothiazole ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, given its structural similarity to certain biological molecules. It can also be used in the development of new biochemical assays.
Medicine
Medically, this compound holds potential as a lead compound for drug development. Its structural features suggest it could interact with various biological targets, making it a candidate for therapeutic applications.
Industry
In industrial applications, this compound could be used in the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals. Its unique structure may also find use in the development of new materials.
Mecanismo De Acción
The mechanism by which (6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol exerts its effects is likely related to its ability to interact with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzothiazole core may also participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
(6S,7S)-2-amino-6-(methylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol: Similar structure but with a methyl group instead of a propyl group.
(6S,7S)-2-amino-6-(ethylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
The uniqueness of (6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs
Propiedades
Fórmula molecular |
C10H19N3O5S2 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
(6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol;sulfuric acid |
InChI |
InChI=1S/C10H17N3OS.H2O4S/c1-2-5-12-6-3-4-7-9(8(6)14)15-10(11)13-7;1-5(2,3)4/h6,8,12,14H,2-5H2,1H3,(H2,11,13);(H2,1,2,3,4)/t6-,8-;/m0./s1 |
Clave InChI |
PYIYXSQZXLLONW-QMGYSKNISA-N |
SMILES isomérico |
CCCN[C@H]1CCC2=C([C@H]1O)SC(=N2)N.OS(=O)(=O)O |
SMILES canónico |
CCCNC1CCC2=C(C1O)SC(=N2)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(6,6'-Dimethoxy-[1,1'-biphenyl]-2,3'-diyl)bis(diphenylphosphine)](/img/structure/B12092229.png)
![3-[(4-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B12092234.png)



![Bicyclo[1.1.1]pentane-1-carboximidamide hydrochloride](/img/structure/B12092262.png)

![5,6-Difluorobenzo[d]thiazol-2(3H)-one](/img/structure/B12092278.png)

